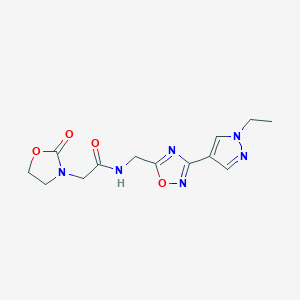

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Supramolecular Assemblies

Compounds with pyrazole-acetamide derivatives have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the potential of such structures in developing antioxidative agents. The solid-state structures of these complexes, characterized by single-crystal X-ray crystallography, reveal their ability to form 1D and 2D supramolecular architectures through various hydrogen bonding interactions (Chkirate et al., 2019).

Pharmacological Potential

The pharmacological evaluation of heterocyclic compounds, including those with 1,3,4-oxadiazole and pyrazole moieties, has been extensive. These compounds have been investigated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, some derivatives exhibit moderate inhibitory effects in various assays, highlighting their potential in drug development and therapeutic applications (Faheem, 2018).

Anticancer and Antiangiogenic Activities

Novel thioxothiazolidin-4-one derivatives containing oxadiazol and pyrazole rings have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume and cell number, increasing the life span of tumor-bearing mice. Their ability to suppress tumor-induced endothelial proliferation indicates their potential as anticancer agents with antiangiogenic effects (Chandrappa et al., 2010).

Antimicrobial Activity

Compounds with 1,3,4-oxadiazole derivatives containing a pyrazole moiety have shown moderate fungicidal activity against Colletotrichum species and activity as herbicides. This indicates their utility in agricultural applications, particularly in the development of new fungicides and herbicides with specific action mechanisms (Yu et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been known to target various proteins and enzymes involved in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including metabolic pathways, signal transduction pathways, and cell cycle regulation pathways .

Pharmacokinetics

Similar compounds have been known to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted through the kidneys .

Result of Action

Similar compounds have been known to induce changes in cellular processes, leading to various effects such as inhibition of cell growth, induction of apoptosis, and alteration of gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity might be enhanced or inhibited in different pH environments. Similarly, its stability might be affected by temperature and the presence of other reactive molecules .

properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4/c1-2-19-7-9(5-15-19)12-16-11(23-17-12)6-14-10(20)8-18-3-4-22-13(18)21/h5,7H,2-4,6,8H2,1H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMLZDVHLKZEQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)

![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)

![2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2464229.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)

![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)